Zinc methionine

概要

説明

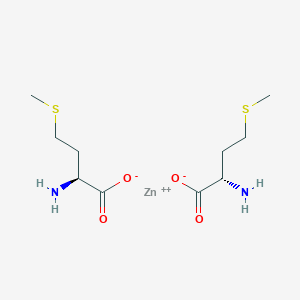

Zinc methionine is a chelated form of zinc, where zinc is bound to the amino acid methionine. This compound is known for its high bioavailability and is often used in dietary supplements and animal feed to improve zinc absorption and utilization. Zinc is an essential trace element involved in numerous biological processes, including enzyme function, protein synthesis, and immune system support. Methionine, on the other hand, is an essential amino acid that plays a crucial role in protein synthesis and various metabolic pathways.

準備方法

Synthetic Routes and Reaction Conditions

Zinc methionine can be synthesized through a chelation process where zinc ions are reacted with methionine. One common method involves dissolving methionine in water and then adding zinc oxide. The reaction mixture is stirred and heated to facilitate the chelation process. The resulting this compound complex is then filtered, washed, and dried to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chelation processes. Methionine and zinc oxide are mixed in specific ratios and subjected to controlled reaction conditions, including temperature and pH adjustments, to ensure optimal chelation. The product is then purified through filtration and drying processes to achieve the desired quality and purity .

化学反応の分析

Types of Reactions

Zinc methionine can undergo various chemical reactions, including:

Oxidation: Methionine can be oxidized to methionine sulfoxide and methionine sulfone.

Reduction: Zinc ions can participate in redox reactions, acting as a reducing agent.

Substitution: this compound can undergo ligand exchange reactions where the methionine ligand is replaced by other ligands.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize methionine.

Reduction: Reducing agents such as sodium borohydride can be used in reactions involving zinc ions.

Substitution: Ligand exchange reactions can be facilitated by using various ligands and adjusting the pH and temperature of the reaction mixture.

Major Products Formed

Oxidation: Methionine sulfoxide, methionine sulfone.

Reduction: Reduced zinc species.

Substitution: New zinc-ligand complexes.

科学的研究の応用

Zinc methionine has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study metal-amino acid interactions and chelation chemistry.

Biology: Investigated for its role in zinc transport and metabolism in biological systems.

Medicine: Explored for its potential therapeutic effects in treating zinc deficiency, enhancing immune function, and supporting wound healing.

Industry: Utilized in animal feed to improve growth performance, immune function, and overall health of livestock

作用機序

The mechanism of action of zinc methionine involves the chelation of zinc ions by methionine, which enhances the bioavailability and absorption of zinc in the body. This compound is readily absorbed in the intestines and transported to various tissues where zinc is released and utilized in enzymatic reactions, protein synthesis, and other biological processes. Methionine also plays a role in protein synthesis and acts as a precursor for other important biomolecules .

類似化合物との比較

Similar Compounds

Zinc glycine: Another chelated form of zinc where zinc is bound to the amino acid glycine.

Zinc picolinate: A zinc compound where zinc is chelated with picolinic acid.

Zinc sulfate: An inorganic form of zinc commonly used in supplements.

Comparison

Bioavailability: Zinc methionine has higher bioavailability compared to zinc sulfate and zinc picolinate, making it more effective in delivering zinc to the body

Absorption: this compound is better absorbed in the intestines compared to zinc glycine and zinc sulfate.

Unique Properties: The chelation with methionine not only enhances zinc absorption but also provides the benefits of methionine, such as its role in protein synthesis and metabolic pathways.

生物活性

Zinc methionine (ZM) is a chelated form of zinc that combines the essential amino acid methionine with zinc, an essential trace element crucial for numerous biological functions. This article explores the biological activity of this compound, focusing on its effects on growth performance, immune response, antioxidant activity, and lipid metabolism, supported by various studies and case analyses.

Overview of this compound

Zinc plays a vital role in enzymatic reactions, DNA synthesis, and cellular functions. Methionine, being an essential amino acid, contributes to protein synthesis and acts as a precursor for other important biomolecules. The combination of these two compounds into this compound enhances the bioavailability and functionality of zinc in biological systems.

Effects on Growth Performance

Research indicates that this compound supplementation significantly improves growth performance in various animal models. A study involving 480 male ducks demonstrated that dietary supplementation with this compound resulted in:

- Increased Body Weight : Ducks receiving 120 mg/kg of this compound showed notable weight gain compared to control groups.

- Enhanced Thymus Index : The thymus index increased significantly at different time points post-infection with avian pathogenic Escherichia coli (APEC), indicating improved immune function.

- Mortality Reduction : The mortality rate was lower in groups supplemented with this compound during the trial period .

Immune Response Enhancement

This compound has been shown to enhance humoral immune responses. In a study on broilers subjected to heat stress, dietary zinc-methionine supplementation resulted in:

- Increased Antibody Production : Significant increases in serum immunoglobulins (IgA, IgG, IgM) were observed.

- Cytokine Modulation : Downregulation of pro-inflammatory cytokines such as TNF-α and IFN-γ was noted, suggesting an anti-inflammatory effect .

Antioxidant Activity

The antioxidant properties of this compound contribute to its biological activity. Research findings indicate that:

- Reduction in Oxidative Stress : Supplementation led to decreased levels of malondialdehyde (MDA), a marker of oxidative stress, while increasing glutathione peroxidase activity.

- Proteomic Changes : Analysis of intestinal mucosal proteomes revealed upregulation of proteins associated with fatty acid metabolism and antioxidant defense mechanisms in animals supplemented with this compound .

Lipid Metabolism Improvement

This compound supplementation has been linked to improved lipid metabolism. A study involving dairy calves reported:

- Lower Serum Lipid Levels : Calves receiving this compound exhibited reduced total cholesterol (TC) and triglycerides (TG) levels while showing higher high-density lipoprotein (HDL) cholesterol levels.

- Altered Microbiota Composition : Beneficial microbes such as Akkermansia muciniphila were more abundant in the jejunal mucosa of calves supplemented with this compound, which may contribute to improved lipid absorption and metabolism .

Case Studies and Research Findings

特性

IUPAC Name |

zinc;(2S)-2-amino-4-methylsulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H11NO2S.Zn/c2*1-9-3-2-4(6)5(7)8;/h2*4H,2-3,6H2,1H3,(H,7,8);/q;;+2/p-2/t2*4-;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNMFGFBWPBBGKX-SCGRZTRASA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)[O-])N.CSCCC(C(=O)[O-])N.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)[O-])N.CSCC[C@@H](C(=O)[O-])N.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4S2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40816-51-1 | |

| Record name | Zinc methionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40816-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zinc methionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040816511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZINC METHIONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/764D511203 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。